molecular formula C9H8F3NO B14126789 2-Methyl-4-(trifluoromethyl)benzamide CAS No. 1214323-24-6

2-Methyl-4-(trifluoromethyl)benzamide

Cat. No.: B14126789
CAS No.: 1214323-24-6
M. Wt: 203.16 g/mol
InChI Key: MRDNOEMCHQZIMV-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)benzamide typically involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide. This intermediate is then subjected to alcoholysis using a sulfuric acid-methanol solution to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. The process includes careful control of temperature, pH, and reaction time to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate the activity of enzymes and receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trifluoromethyl)benzamide is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

CAS No.

1214323-24-6

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C9H8F3NO/c1-5-4-6(9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H2,13,14)

InChI Key

MRDNOEMCHQZIMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)N

Origin of Product

United States

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